Cas no 922713-68-6 (3-Hydroxy Dexamethasone(α/β-Mixture))

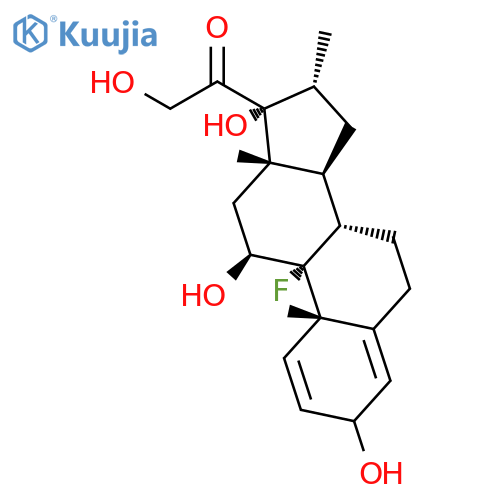

922713-68-6 structure

商品名:3-Hydroxy Dexamethasone(α/β-Mixture)

CAS番号:922713-68-6

MF:C22H31FO5

メガワット:394.476950883865

CID:827162

3-Hydroxy Dexamethasone(α/β-Mixture) 化学的及び物理的性質

名前と識別子

-

- 3-Hydroxy Dexamethasone

- 1-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-3,11,17-trihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydro-3H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethanone

- 3-Hydroxy Dexamethasone(α/β-Mixture)

-

計算された属性

- せいみつぶんしりょう: 394.21600

じっけんとくせい

- PSA: 97.99000

- LogP: 1.68750

3-Hydroxy Dexamethasone(α/β-Mixture) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | H939480-10mg |

3-Hydroxy Dexamethasone(α/β-Mixture) |

922713-68-6 | 10mg |

$ 3267.00 | 2023-04-15 | ||

| TRC | H939480-25mg |

3-Hydroxy Dexamethasone (Alpha/Beta-Mixture) |

922713-68-6 | 25mg |

$ 1800.00 | 2023-09-07 |

3-Hydroxy Dexamethasone(α/β-Mixture) 関連文献

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

922713-68-6 (3-Hydroxy Dexamethasone(α/β-Mixture)) 関連製品

- 55879-47-5(6b-Hydroxy Dexamethasone)

- 378-44-9(Betamethasone)

- 426-13-1(Fluorometholone)

- 1879-77-2(Doxybetasol)

- 358731-91-6(Dexamethasone-d)

- 50-02-2(Dexamethasone)

- 338-95-4(Isoflupredone)

- 61549-49-3(9-Decenenitrile)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量